molecular formula C48H48O4P2Ru B049239 (S)-Ru(OAc)2(H8-BINAP) CAS No. 374067-51-3

(S)-Ru(OAc)2(H8-BINAP)

Cat. No. B049239
M. Wt: 851.9 g/mol
InChI Key: BWYPLACAJUYPKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related Ru-BINAP complexes involves various strategies, including reduction reactions and the direct combination of Ru precursors with BINAP ligands under specific conditions. For instance, a one-pot synthesis approach has been reported to yield Ru(acac)2(S-BINAP) complexes in near quantitative yield, revealing insights into efficient routes to create effective asymmetric hydrogenation catalyst precursors (Chan, A., Laneman, S., & Day, C., 1995).

Molecular Structure Analysis

The molecular structure of Ru-BINAP complexes, including variants like Ru(acac)2(S-BINAP), features a distorted octahedral geometry around the ruthenium center, coordinated by phosphorus atoms from the BINAP ligand and oxygen atoms from acetylacetonate (acac) ligands. This arrangement is crucial for the complex's catalytic activity and its ability to induce chirality in hydrogenation reactions (Chan, A., Laneman, S., & Day, C., 1995).

Chemical Reactions and Properties

Ru-BINAP complexes are renowned for their role in catalyzing asymmetric hydrogenation, enabling high enantioselectivity. For instance, Ru(OAc)2(BINAP) has been shown to facilitate the P-C bond splitting reaction, producing acetic anhydride and water, a process that elucidates the complex's reactivity and potential mechanism in catalytic cycles (Geldbach, T. J., Reijer, C., Wörle, M., & Pregosin, P., 2002).

Physical Properties Analysis

The physical properties of Ru-BINAP complexes, such as solubility, crystallization behavior, and stability, are influenced by their molecular structure and the nature of substituents on the BINAP ligand. These properties are critical in determining the complexes' applicability in catalysis and their handling in synthetic procedures.

Chemical Properties Analysis

The chemical properties of "(S)-Ru(OAc)2(H8-BINAP)" and related complexes, including their reactivity, catalytic performance, and enantioselectivity in asymmetric reactions, make them valuable tools in organic synthesis. They exhibit remarkable ability to catalyze hydrogenation of a wide range of substrates, achieving high levels of chiral induction and conversion efficiency, which is fundamental for the synthesis of optically active molecules (Uemura, T., Zhang, X., Matsumura, K., Sayo, N., Kumobayashi, H., Ohta, T., Nozaki, K., & Takaya, H., 1996).

Scientific Research Applications

Catalytic Applications

"(S)-Ru(OAc)2(H8-BINAP)" plays a significant role in catalytic reactions, particularly in cross-coupling reactions which are pivotal in organic synthesis. Birkholz et al. (2009) highlight the importance of wide bite angle bidentate diphosphine ligands, including BINAP, in enhancing the efficiency of palladium-catalyzed cross-coupling reactions. The unique structural features of these ligands facilitate reductive elimination, leading to more efficient catalysis (Birkholz, Freixa, & van Leeuwen, 2009).

Material Science and Photocatalysis

In the realm of material science, particularly photocatalysis, ruthenium complexes, including those with BINAP ligands, have been explored for their potential in water splitting and hydrogen production. Kudo and Miseki (2009) review various photocatalyst materials, indicating the promising nature of ruthenium-based catalysts in these applications. Although the review does not mention "(S)-Ru(OAc)2(H8-BINAP)" directly, it underscores the relevance of ruthenium complexes in photocatalytic water splitting, a critical reaction for sustainable hydrogen production (Kudo & Miseki, 2009).

Environmental Applications

Environmental applications, particularly related to energy conversion and storage, have also seen the use of ruthenium complexes. Tahir et al. (2017) provide a comprehensive review on electrocatalytic oxygen evolution reaction (OER) for energy conversion, where ruthenium-based catalysts are highlighted for their efficiency. This is pertinent to the broader application of "(S)-Ru(OAc)2(H8-BINAP)" in facilitating reactions critical for renewable energy technologies (Tahir et al., 2017).

Safety And Hazards

The safety data sheet for H8-BINAP indicates that it may cause eye irritation and may be harmful if inhaled . It is recommended to avoid creating dust, avoid breathing vapors, mist, or gas, and to ensure adequate ventilation .

Future Directions

The use of chiral ruthenium complexes like “(S)-Ru(OAc)2(H8-BINAP)” in asymmetric synthesis is a topic of ongoing research. These complexes have the potential to improve the efficiency and selectivity of chemical reactions, making them valuable tools in the development of new pharmaceuticals and other fine chemicals .

properties

IUPAC Name

acetic acid;[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;ruthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H40P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-12,19-26,29-32H,13-18,27-28H2;2*1H3,(H,3,4);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYPLACAJUYPKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H48O4P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

851.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ru(OAc)2(H8-BINAP)

CAS RN

142962-95-6
Record name (S)-Ru(OAc)2(H8-BINAP)
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